

In-depth Technical Guide: UV Absorption Spectrum of 4-Aminobenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminobenzophenone

Cat. No.: B072274

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Electronic Transitions and Solvent Effects

4-Aminobenzophenone (4-ABP) is an aromatic ketone that exhibits characteristic absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Its UV absorption properties are of significant interest in various fields, including photochemistry, materials science, and drug development, where it can be used as a photosensitizer or a UV absorber. The absorption spectrum is primarily governed by electronic transitions within the molecule, which can be significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.

The key electronic transitions in 4-ABP are the $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions. The $\pi \rightarrow \pi^*$ transition, a high-intensity absorption, involves the excitation of an electron from a π bonding orbital to a π^* antibonding orbital. The $n \rightarrow \pi^*$ transition is a lower-intensity absorption corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to a π^* antibonding orbital.

The polarity of the solvent can differentially affect the energy levels of the ground and excited states, leading to shifts in the absorption maxima (λ_{max}). In polar solvents, the transient absorption spectrum of triplet 4-ABP is similar to that of related compounds in aqueous solutions. Conversely, in non-polar solvents like cyclohexane, a contribution from a different

triplet state ($T_2 (\pi, \pi^*)$) is observed in the triplet-triplet absorption spectrum[1]. This solvent-dependent behavior is a critical consideration in the application of 4-ABP.

Quantitative UV-Vis Absorption Data

The following table summarizes the key absorption characteristics of **4-Aminobenzophenone** in different solvent environments.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) ($M^{-1}cm^{-1}$)	Notes
Aqueous Solution (Free Base)	~305	Not explicitly stated, but high absorbance	In neutral or alkaline aqueous solutions, 4-ABP exists as the free base.
Acidic Aqueous Solution (Cation)	~255	Not explicitly stated, but high absorbance	In moderately strong acid, the amino group is protonated, causing a significant blue shift.
Ethanol	338	~18,000	Data for a similar compound, 4,4'-Bis(diethylamino)benzophenone, shows a λ_{max} at 400 nm in ethanol. Benzophenone itself has a major absorption band around 250 nm in ethanol[2].
Cyclohexane	Not explicitly stated	Not explicitly stated	Benzophenone exhibits an absorption band around 340 nm in cyclohexane[2].
Acetonitrile	Not explicitly stated	Not explicitly stated	The transient absorption spectrum of triplet 4-ABP in acetonitrile has been studied[1].

Note: Specific molar absorptivity values for **4-Aminobenzophenone** in various organic solvents are not readily available in a compiled format. The values presented should be

considered approximate and may vary depending on experimental conditions. The data for aqueous solutions is derived from studies on its dissociation constants[3][4].

Experimental Protocol for UV-Vis Spectroscopy

This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of **4-Aminobenzophenone**.

Materials and Equipment

- **4-Aminobenzophenone** (powder)
- Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)
- Volumetric flasks and pipettes
- Analytical balance
- Quartz cuvettes (1 cm path length)
- Dual-beam UV-Vis spectrophotometer

Procedure

- Preparation of Stock Solution:
 - Accurately weigh a precise amount of **4-Aminobenzophenone** using an analytical balance.
 - Dissolve the weighed compound in a known volume of the desired spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1×10^{-3} M). Ensure complete dissolution.
- Preparation of Working Solutions:
 - From the stock solution, prepare a series of dilutions with the same solvent to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU). A common concentration for UV-Vis analysis is in the range of 1×10^{-4} to 1×10^{-5} M.

- Instrument Setup and Blank Measurement:
 - Turn on the spectrophotometer and allow the lamps to warm up for the recommended time (usually 15-30 minutes) to ensure a stable output.
 - Set the desired wavelength range for the scan (e.g., 200-400 nm).
 - Fill a quartz cuvette with the pure solvent to be used for the sample analysis. This will serve as the blank.
 - Place the blank cuvette in both the sample and reference holders of the spectrophotometer and run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette.
- Sample Measurement:
 - Empty the sample cuvette and rinse it with a small amount of the working solution.
 - Fill the sample cuvette with the working solution of **4-Aminobenzophenone**.
 - Place the sample cuvette in the sample holder of the spectrophotometer.
 - Initiate the scan to record the absorption spectrum.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}) from the recorded spectrum.
 - Record the absorbance value at λ_{max} .
 - Calculate the molar absorptivity (ϵ) using the Beer-Lambert law: $A = \epsilon cl$, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualizations

Experimental Workflow for UV-Vis Spectroscopy

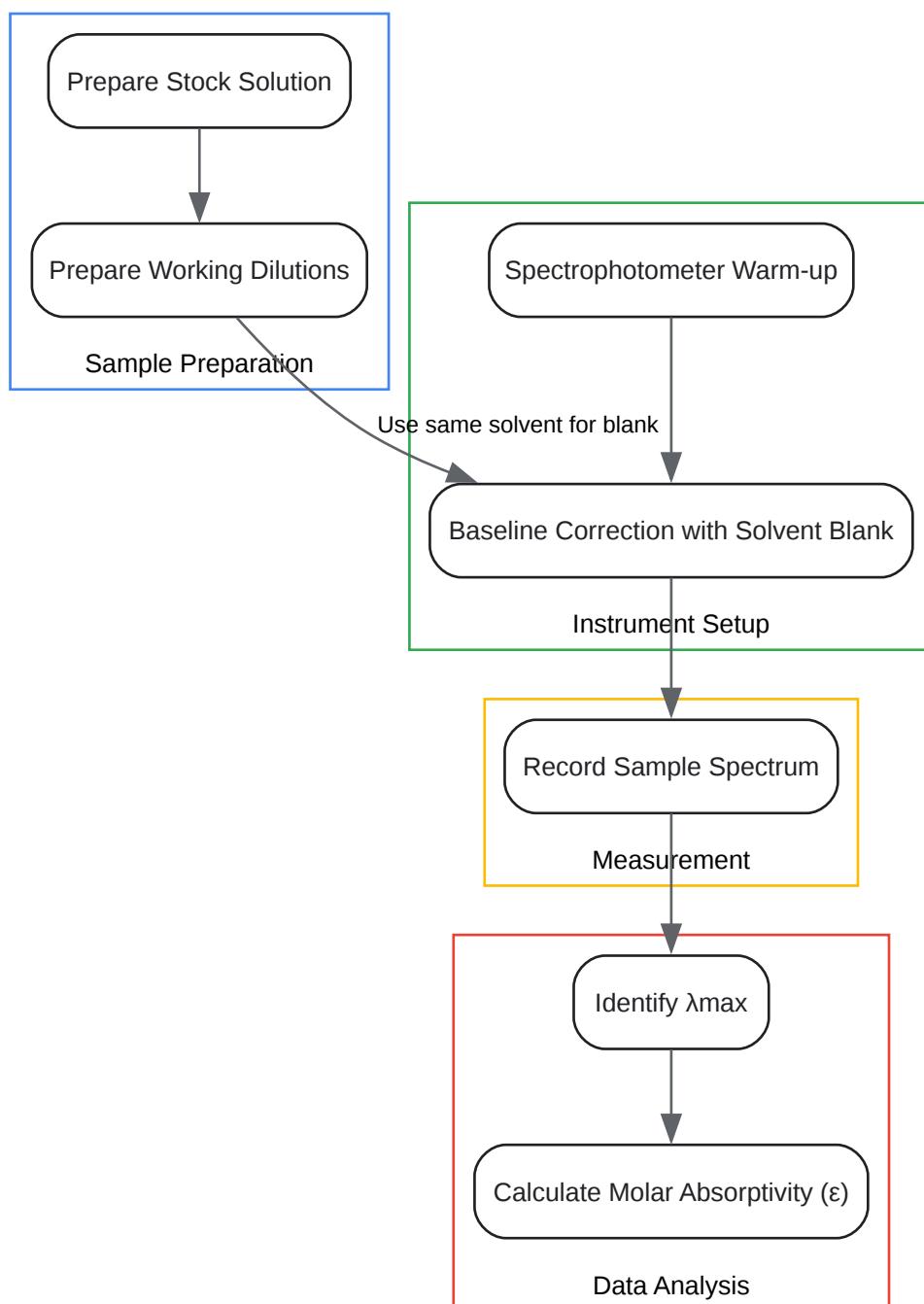


Figure 1: Experimental Workflow for UV-Vis Spectroscopy of 4-Aminobenzophenone

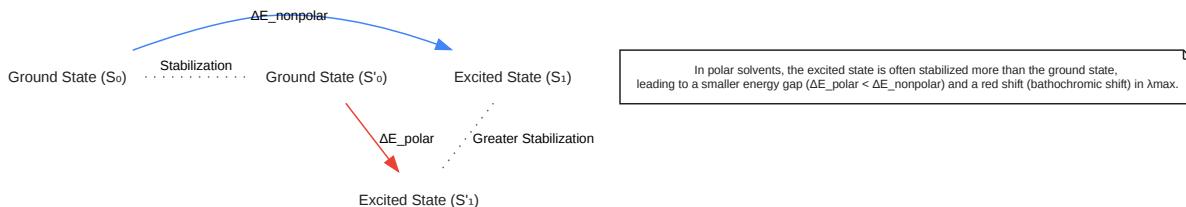


Figure 2: Effect of Solvent Polarity on Electronic Transitions in 4-Aminobenzophenone

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminobenzophenone | CAS:1137-41-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: UV Absorption Spectrum of 4-Aminobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072274#uv-absorption-spectrum-of-4-aminobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com